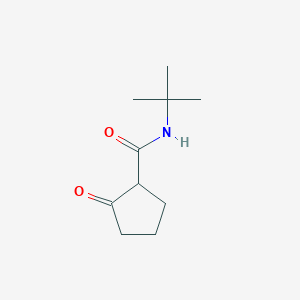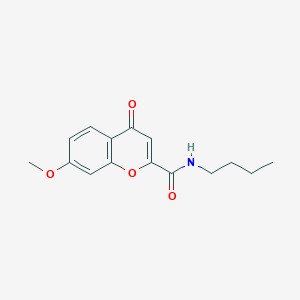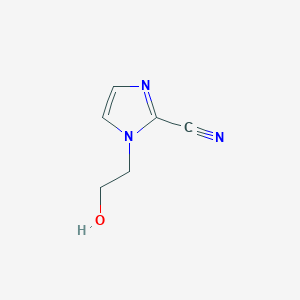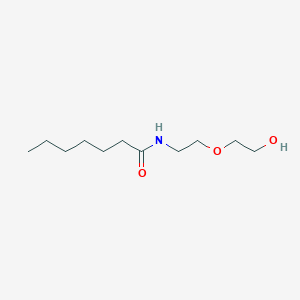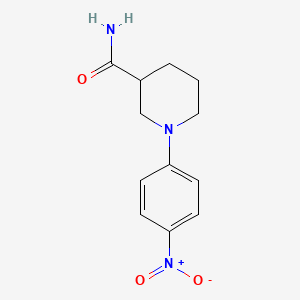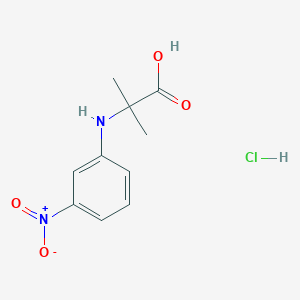
2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride is a chemical compound with the molecular formula C10H13ClN2O4 It is known for its unique structural properties, which include a nitro group attached to an aniline ring and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride typically involves the nitration of aniline derivatives followed by the introduction of the propanoic acid group. One common method includes the nitration of 3-nitroaniline, followed by a reaction with 2-methylpropanoic acid under acidic conditions to form the desired product. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for the nitration step, followed by a condensation reaction with the propanoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
化学反应分析
Types of Reactions
2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group using reagents such as iron and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Iron and hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Reduction: 2-Methyl-2-(3-aminoanilino)propanoic acid.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
科学研究应用
2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological pathways. The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects in biological systems .
相似化合物的比较
Similar Compounds
- 2-Methyl-3-(methylamino)propanoic acid hydrochloride
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 3-(2-Nitroanilino)propanoic acid
Uniqueness
2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride is unique due to its specific structural configuration, which includes a nitro group on the aniline ring and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C10H13ClN2O4 |
|---|---|
分子量 |
260.67 g/mol |
IUPAC 名称 |
2-methyl-2-(3-nitroanilino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-10(2,9(13)14)11-7-4-3-5-8(6-7)12(15)16;/h3-6,11H,1-2H3,(H,13,14);1H |
InChI 键 |
GBZOODKUZXZJTN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)O)NC1=CC(=CC=C1)[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




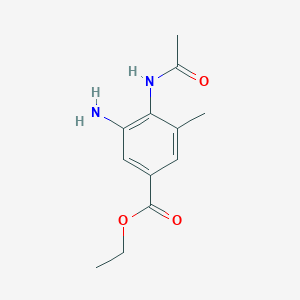
![4-[(4-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13879730.png)
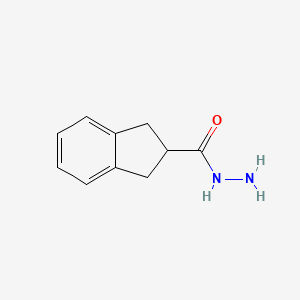
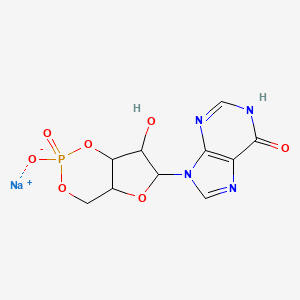
![Tert-butyl 4-[4-({5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)-3-methoxyphenyl]piperidine-1-carboxylate](/img/structure/B13879747.png)
